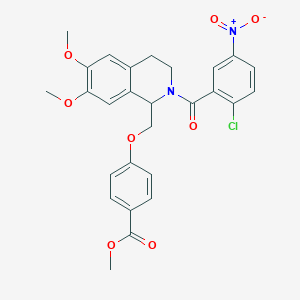

![molecular formula C17H13NO2 B2364908 5-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diol CAS No. 1016897-10-1](/img/structure/B2364908.png)

5-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antimicrobial Screening

Research has synthesized derivatives integrated with quinoline and other moieties, demonstrating antimicrobial activity against pathogenic bacteria like S. aureus and E. coli. This highlights the potential of quinoline-based compounds in developing new antimicrobial agents (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Explosive Sensing

A quinoline-based Schiff base compound has been identified as a chemosensor for 2,4,6-trinitrophenol (TNP), showing high selectivity and potential for explosive detection applications (Halder, Ghosh, Hazra, Banerjee, & Roy, 2018).

Spectroscopic Characterization

Studies on quinoline derivatives have provided insights into their spectroscopic properties, which are crucial for various scientific applications including molecular identification and understanding molecular interactions (Baul, Mizar, Rivarola, & Englert, 2008).

Organic Light Emitting Diodes (OLEDs)

Quinoline derivatives have been utilized in the development of organic light-emitting diodes. Their role in tuning emission colors from blue to orange by varying the conjugation length of the oligothiophene moiety showcases their importance in advanced material science (Noda, Ogawa, Noma, & Shirota, 1999).

Corrosion Inhibition

Quinolin-8-ol analogs have demonstrated significant ability as corrosion inhibitors, particularly in sulfuric acid environments, indicating their potential in material protection and industrial applications (El Faydy, Benhiba, Warad, Abousalem, About, Kerroum, Jama, Guenbour, Lakhrissi, & Zarrouk, 2021).

Fluorescence Sensing

Quinoline-based fluoresceins have been developed for sensing biological Zn(II), demonstrating significant fluorescence enhancements upon Zn(II) coordination. This indicates their potential in bioimaging and analytical chemistry (Nolan, Jaworski, Okamoto, Hayashi, Sheng, & Lippard, 2005).

properties

IUPAC Name |

5-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c19-14-9-12(10-15(20)11-14)5-6-13-7-8-18-17-4-2-1-3-16(13)17/h1-11,19-20H/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSOXYVELWTHAE-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC(=CC(=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC(=CC(=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)acetate](/img/structure/B2364832.png)

![2-[2-(piperidin-4-yl)ethoxy]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B2364834.png)

![(1S,2R)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2364836.png)

![7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2364838.png)

![Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]-](/img/structure/B2364840.png)

![(5E)-3-(3-acetylphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2364841.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2364845.png)

![2-((3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2364846.png)